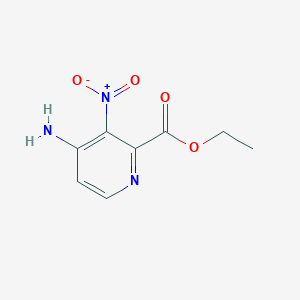

Ethyl 4-amino-3-nitropicolinate

Description

Contextualization within the Picolinate (B1231196) Family and Substituted Pyridine (B92270) Esters

Picolinates are derivatives of picolinic acid, which is a pyridine-2-carboxylic acid. nih.govwikipedia.org They belong to the broader class of pyridinecarboxylic acids, which also includes nicotinic acid and isonicotinic acid derivatives. wikipedia.orgdrugbank.com The picolinate structure is known to act as a bidentate chelating agent, capable of binding to metal ions through its nitrogen and oxygen atoms. wikipedia.orgontosight.ai This property is a key feature of picolinates and their esters in coordination chemistry. ontosight.ai

Substituted pyridine esters, such as Ethyl 4-amino-3-nitropicolinate, are crucial building blocks in organic synthesis. The nature and position of the substituents on the pyridine ring significantly influence the molecule's electronic properties and reactivity, making them versatile intermediates for the construction of more complex molecular architectures. The development of mild and efficient methods for synthesizing highly substituted pyridines remains an active area of research. nih.govacs.org

Historical Development of Aminonitropyridine Chemistry

The chemistry of aminonitropyridines has evolved significantly over the years. Early research often focused on the synthesis and basic reactivity of these compounds. The introduction of nitro groups onto the pyridine ring, particularly in conjunction with amino groups, opened up avenues for a variety of chemical transformations. The nitro group, being a strong electron-withdrawing group, activates the pyridine ring for nucleophilic substitution reactions, while the amino group can be diazotized and replaced, or can direct further electrophilic substitution. The development of synthetic methodologies like the Hantzsch pyridine synthesis provided a foundational route to substituted pyridines, which could then be further functionalized. fiveable.me

Significance of the Picolinate Moiety in Advanced Organic Synthesis

The picolinate moiety, consisting of a pyridine ring with a carboxylate or ester group at the 2-position, plays a significant role in advanced organic synthesis. Its ability to chelate metals is a key feature, influencing the stereochemistry and regioselectivity of various reactions. ontosight.ai This has been exploited in catalysis and in the design of ligands for transition metal-catalyzed cross-coupling reactions. Furthermore, the carboxylate group can be transformed into a variety of other functional groups, providing a handle for molecular elaboration.

Overview of Research Landscape and Theoretical Frameworks

Current research on substituted pyridines, including compounds like this compound, is diverse. It encompasses the development of novel synthetic routes, the investigation of their reactivity in various chemical transformations, and their application as precursors for pharmaceuticals and materials. nih.govacs.org Theoretical frameworks, such as computational chemistry, are increasingly employed to understand the electronic structure, reactivity, and spectroscopic properties of these molecules. For instance, studies on related aminonitrobenzoates have utilized computational methods to analyze intramolecular hydrogen bonding and molecular conformation. nih.govnih.govnih.gov

Scope and Objectives of Academic Inquiry Pertaining to this compound

Academic inquiry into this compound and related compounds is driven by several objectives. A primary goal is the development of efficient and selective synthetic methods. Researchers also aim to explore the compound's reactivity, particularly the interplay between the amino, nitro, and ester functional groups. Understanding the structure-property relationships is another key objective, with studies focusing on how the substitution pattern influences the compound's physical and chemical characteristics. Ultimately, the knowledge gained from these investigations can be applied to the design and synthesis of novel molecules with desired biological or material properties.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9N3O4 |

|---|---|

Molecular Weight |

211.17 g/mol |

IUPAC Name |

ethyl 4-amino-3-nitropyridine-2-carboxylate |

InChI |

InChI=1S/C8H9N3O4/c1-2-15-8(12)6-7(11(13)14)5(9)3-4-10-6/h3-4H,2H2,1H3,(H2,9,10) |

InChI Key |

GHHNCHKRAVYGNA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC=CC(=C1[N+](=O)[O-])N |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes for Ethyl 4 Amino 3 Nitropicolinate

Strategies for Constructing the Substituted Pyridine (B92270) Ring

The formation of the appropriately substituted pyridine ring is a critical aspect of synthesizing ethyl 4-amino-3-nitropicolinate. Methodologies generally fall into two categories: building the ring from acyclic precursors through cycloaddition reactions or modifying a pre-existing pyridine scaffold.

Cycloaddition Reactions in Pyridine Core Formation

Cycloaddition reactions offer a powerful and convergent approach to constructing the pyridine nucleus. wikipedia.orgnih.govrsc.org These methods involve the reaction of smaller, non-cyclic molecules to form the heterocyclic ring in a single or a few steps.

One notable strategy is the [4+2] cycloaddition , also known as the Diels-Alder reaction, and its variations. rsc.orgacs.org In a typical scenario for pyridine synthesis, a 1-azadiene (a four-atom component containing one nitrogen) reacts with a two-carbon component, such as an alkyne or a substituted alkene. rsc.org The choice of reactants is crucial for introducing the necessary substituents onto the pyridine ring.

Another significant approach is the transition metal-catalyzed [2+2+2] cycloaddition . nih.gov This method brings together two alkyne molecules and a nitrile to form the pyridine ring. The use of a transition metal catalyst, such as cobalt or rhodium, is essential for this transformation to proceed efficiently. This reaction is particularly valuable for creating highly substituted pyridines with controlled regioselectivity. nih.gov The specific substitution pattern on the final pyridine product is determined by the substituents on the alkyne and nitrile starting materials.

Formal [3+3] cycloaddition reactions have also been developed for pyridine synthesis. researchgate.net These reactions typically involve the condensation of enamines with unsaturated aldehydes or ketones to build the pyridine scaffold. researchgate.net

| Reaction Type | Reactants | Key Features | Reference |

|---|---|---|---|

| [4+2] Cycloaddition (Diels-Alder) | 1-Azadiene and Alkyne/Alkene | Convergent, good for building the core ring structure. | rsc.orgacs.org |

| Transition Metal-Catalyzed [2+2+2] Cycloaddition | Two Alkynes and a Nitrile | Forms highly substituted pyridines with controlled regiochemistry. | nih.gov |

| Formal [3+3] Cycloaddition | Enamines and Unsaturated Aldehydes/Ketones | Builds the pyridine scaffold from readily available starting materials. | researchgate.net |

Functionalization of Pre-formed Pyridine Scaffolds

An alternative and often more direct route to substituted pyridines like this compound involves the functionalization of a pre-existing pyridine ring. This approach relies on the selective introduction of nitro and amino groups onto the pyridine core.

Nitration Protocols for Pyridine Systems

The introduction of a nitro group onto a pyridine ring is a key step. Pyridine itself is an electron-deficient heterocycle, making electrophilic aromatic substitution, such as nitration, challenging. youtube.com However, the presence of activating groups can facilitate this reaction.

Common nitrating agents include mixtures of nitric acid and sulfuric acid. youtube.com For pyridine derivatives, more reactive nitrating agents or specific reaction conditions may be necessary. For instance, nitration of pyridines can be achieved using dinitrogen pentoxide, followed by treatment with sodium bisulfite. ntnu.no The reaction conditions, such as temperature and the specific nitrating agent, can influence the position of nitration. researchgate.net The presence of an amino or other electron-donating group on the pyridine ring can direct the incoming nitro group to specific positions. researchgate.net

Amination Approaches for Pyridine Derivatives

The introduction of an amino group onto a pyridine ring can be accomplished through several methods. One common strategy is the reduction of a nitro group. Aromatic nitro compounds can be reduced to the corresponding amines using various reducing agents, such as indium in the presence of ammonium (B1175870) chloride. orgsyn.org This method is often preferred due to its selectivity and milder reaction conditions compared to catalytic hydrogenation.

Direct amination of pyridine rings is also possible. For example, 3-nitropyridines can undergo vicarious nucleophilic substitution with reagents like hydroxylamine (B1172632) to introduce an amino group para to the nitro group. ntnu.no

Regioselective Synthesis of 4-amino-3-nitropicolinates

Achieving the specific 4-amino-3-nitro substitution pattern on the picolinate (B1231196) framework requires careful control of the reaction sequence and conditions. The directing effects of the substituents already present on the pyridine ring play a crucial role in determining the position of subsequent functionalization.

For instance, starting with a 4-aminopicolinic acid derivative, the amino group would direct the incoming nitro group to the 3-position. Conversely, starting with a 3-nitropicolinic acid derivative, the introduction of the amino group at the 4-position can be achieved through methods like nucleophilic aromatic substitution. The synthesis of related structures, such as 4-amino-3-nitrobenzoic acid methyl ester, has been reported via the Fischer esterification of 4-amino-3-nitrobenzoic acid. bond.edu.au Similarly, the preparation of 4-amino-3-nitrophenol (B127093) involves the acetylation of p-aminophenol, followed by nitration and hydrolysis. google.com These examples highlight the general strategies of functional group manipulation to achieve the desired substitution pattern. The synthesis of 4-aminoquinazolines, which also feature a 4-amino substituted heterocyclic ring, often relies on regioselective nucleophilic aromatic substitution. mdpi.com

Esterification Techniques for Carboxylic Acid Precursors

Once the 4-amino-3-nitropicolinic acid core is synthesized, the final step is the esterification of the carboxylic acid group to form the ethyl ester.

A common and straightforward method for this transformation is Fischer esterification . This involves reacting the carboxylic acid with ethanol (B145695) in the presence of a catalytic amount of a strong acid, such as sulfuric acid. bond.edu.au The reaction is typically heated to drive the equilibrium towards the formation of the ester.

Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride, which then readily reacts with ethanol to form the ester. The preparation of picolinoyl chlorides often involves treatment of the corresponding picolinic acid with thionyl chloride. nih.gov These acyl chlorides can then be reacted with ethanol to yield the desired ethyl ester. Another approach involves the use of "active esters," such as p-nitrophenyl or N-hydroxysuccinimidyl esters, which can be prepared from the carboxylic acid and subsequently reacted with ethanol. nih.govresearchgate.net Divalent metal ions have also been shown to catalyze the hydrolysis of picolinic acid esters, a reaction that is mechanistically related to esterification. acs.org

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Fischer Esterification | Ethanol, Strong Acid Catalyst (e.g., H₂SO₄) | Direct, equilibrium-driven reaction. | bond.edu.au |

| Acyl Chloride Formation | Thionyl Chloride followed by Ethanol | Involves a more reactive intermediate for efficient esterification. | nih.gov |

| Active Ester Formation | Activating Agent (e.g., p-nitrophenol) followed by Ethanol | Proceeds through a stable, yet reactive intermediate. | nih.govresearchgate.net |

Direct Esterification Methods

The most common route to this compound is through the direct esterification of its corresponding carboxylic acid, 4-amino-3-nitropicolinic acid. The Fischer-Speier esterification is a classic and widely employed method for this transformation. organic-chemistry.orgbond.edu.au This acid-catalyzed reaction involves heating the carboxylic acid with an excess of ethanol. masterorganicchemistry.com

The mechanism of Fischer esterification proceeds through several key steps:

Protonation of the carbonyl oxygen: An acid catalyst, such as sulfuric acid or hydrochloric acid, protonates the carbonyl group of the picolinic acid, rendering the carbonyl carbon more electrophilic. organic-chemistry.orgmasterorganicchemistry.com

Nucleophilic attack by ethanol: A molecule of ethanol acts as a nucleophile, attacking the activated carbonyl carbon. organic-chemistry.org This results in the formation of a tetrahedral intermediate.

Proton transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups.

Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

Deprotonation: The protonated carbonyl of the resulting ester is deprotonated, regenerating the acid catalyst and yielding the final ethyl ester product. masterorganicchemistry.com

A general procedure for the synthesis of 4-aminopicolinic acid, the precursor for the esterification, involves the nitration of picolinic acid N-oxide, followed by the reduction of the resulting 4-nitropicolinic acid N-oxide. umsl.edu For the subsequent esterification, a method analogous to the synthesis of similar compounds, such as methyl 4-amino-3-nitrobenzoate, can be employed. bond.edu.aubond.edu.au In a typical procedure, 4-amino-3-nitropicolinic acid would be refluxed in neat ethanol with a catalytic amount of a strong acid like sulfuric acid. bond.edu.au

Transesterification Processes

Transesterification offers an alternative pathway to this compound, particularly if a different ester, such as the methyl ester, is more readily available. This process involves the exchange of the alkoxy group of an ester with another alcohol in the presence of an acid or base catalyst. The reaction is an equilibrium process, and to drive it to completion, it is often necessary to use a large excess of the desired alcohol (in this case, ethanol) or to remove the alcohol byproduct (e.g., methanol) from the reaction mixture. youtube.comorgsyn.org

The mechanism, similar to Fischer esterification, involves the formation of a tetrahedral intermediate. Under basic conditions, an alkoxide (e.g., ethoxide) acts as the nucleophile, while under acidic conditions, the alcohol is the nucleophile attacking a protonated ester.

Optimization of Esterification Conditions for Yield and Purity

Several factors can be manipulated to optimize the yield and purity of this compound during esterification.

Reactant Concentration: In accordance with Le Châtelier's principle, using a large excess of the alcohol (ethanol) can shift the equilibrium towards the formation of the ester, thereby increasing the yield. masterorganicchemistry.com Studies on Fischer esterification have shown that increasing the molar ratio of alcohol to carboxylic acid significantly improves the ester yield. masterorganicchemistry.com

Catalyst: The choice and concentration of the acid catalyst are crucial. While strong mineral acids like sulfuric acid are effective, they can sometimes lead to side reactions or decomposition of sensitive substrates. Alternative catalysts, such as solid acid catalysts or milder options like p-toluenesulfonic acid, can be explored to enhance purity.

Temperature: The reaction rate is temperature-dependent. Generally, heating the reaction mixture to the reflux temperature of the alcohol is sufficient to achieve a reasonable reaction rate. However, excessively high temperatures should be avoided to prevent potential degradation of the starting material or product.

Water Removal: The removal of water, a byproduct of the reaction, can also drive the equilibrium towards the product side. This can be achieved through azeotropic distillation using a Dean-Stark apparatus or by the addition of a dehydrating agent.

A study on the synthesis of methyl 4-amino-3-nitrobenzoate provides a practical example of optimizing reaction time. The yield was monitored at different time points, demonstrating that a balance must be struck between achieving a high yield and the practical constraints of the laboratory setting. bond.edu.au

Table 1: Illustrative Optimization of Reaction Time for Esterification

| Reaction Time (hours) | Yield (%) |

| 0.5 | Workable |

| 1.0 | Good |

| 2.0 | Good |

| 16.0 | High |

This table is an illustrative example based on the synthesis of an analogous compound and demonstrates the general trend of yield improvement with increased reaction time. bond.edu.au

Chemo- and Regioselective Reductions and Oxidations during Synthesis

The synthesis of this compound and its precursors often involves reactions where chemo- and regioselectivity are critical.

Nitration: The introduction of the nitro group onto the picolinic acid backbone is a key step. The nitration of picolinic acid N-oxide with a mixture of sulfuric acid and fuming nitric acid selectively introduces the nitro group at the 4-position. umsl.edu The N-oxide group directs the electrophilic nitration to this position.

Reduction: The synthesis of the amino group often involves the reduction of a nitro group. This transformation must be performed chemoselectively to avoid the reduction of the ester group or the pyridine ring. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a common method for the selective reduction of nitro groups. orgsyn.org Another approach involves the use of metal-mediated reductions, such as with indium in the presence of ammonium chloride, which can selectively reduce aromatic nitro compounds without affecting other functional groups like esters. orgsyn.org

A patent for the preparation of 4-amino-3-nitrophenol describes a process involving acetylation, nitration, and hydrolysis, highlighting the importance of protecting groups and controlled reaction conditions to achieve the desired substitution pattern. google.com

Atom Economy and Green Chemistry Considerations in Synthetic Pathways

Modern synthetic chemistry places a strong emphasis on green and sustainable practices. In the context of this compound synthesis, several aspects can be considered to improve its environmental footprint.

Catalysis: The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is a key principle of green chemistry. For the synthesis of pyridine derivatives, various green catalytic methods have been developed. rsc.org The use of solid acid catalysts for esterification instead of corrosive mineral acids like sulfuric acid can reduce waste and simplify purification.

Solvent Selection: Whenever possible, the use of greener solvents is encouraged. Ethanol, often used in excess as a reactant in Fischer esterification, is a relatively benign solvent. However, exploring solvent-free conditions or the use of alternative, more environmentally friendly solvents is an active area of research in organic synthesis.

Alternative Synthetic Routes: The development of novel, one-pot, multi-component reactions for the synthesis of substituted picolinates represents a promising green chemistry approach. rsc.orgnih.gov These methods can reduce the number of synthetic steps, minimize waste, and often proceed under milder conditions. For example, a novel method for synthesizing picolinates using a nanoporous heterogeneous catalyst at ambient temperature has been reported. nih.gov

Comparative Analysis of Established and Novel Synthetic Approaches

Established Methods: The traditional synthesis of this compound relies on a multi-step sequence involving the synthesis of the picolinic acid precursor followed by esterification. Fischer-Speier esterification is a well-established, robust, and scalable method. organic-chemistry.org Its main drawbacks are the need for an acid catalyst, which requires neutralization and can lead to waste, and the equilibrium nature of the reaction, which may necessitate a large excess of one reactant or the removal of byproducts to achieve high yields. masterorganicchemistry.com

Novel Approaches: Recent research in organic synthesis has focused on developing more efficient and sustainable methods.

Advanced Catalysis: The use of novel catalysts, such as metal-organic frameworks (MOFs) or other heterogeneous catalysts, can offer milder reaction conditions, higher selectivity, and easier catalyst recycling. nih.govnih.govresearchgate.net

Table 2: Comparison of Synthetic Approaches

| Feature | Established Method (Fischer Esterification) | Novel Methods (e.g., Multi-component Reactions) |

| Generality | Widely applicable and well-understood. organic-chemistry.org | Often specific to certain substitution patterns. |

| Conditions | Often requires elevated temperatures and strong acid catalysts. masterorganicchemistry.com | Can proceed under milder, sometimes ambient, conditions. nih.gov |

| Atom Economy | Generally good for the esterification step. | Can be very high, especially in one-pot syntheses. |

| Green Aspects | Can generate acidic waste; may require excess solvent. | Often designed with green principles in mind (e.g., recyclable catalysts, fewer steps). rsc.org |

| Scalability | Proven to be scalable. | May require further development for large-scale production. |

Chemical Reactivity and Transformation Pathways of Ethyl 4 Amino 3 Nitropicolinate

Reactions Involving the Pyridine (B92270) Nitrogen Atom

Furthermore, the pyridine nitrogen can undergo N-oxidation when treated with oxidizing agents like peracids, leading to the formation of the corresponding pyridine N-oxide. wikipedia.org This transformation is significant as it can alter the electronic properties of the pyridine ring, often activating it for different types of reactions.

Transformations at the Amino Functionality

The amino group at the 4-position of the pyridine ring is a key site for a variety of chemical transformations. Its reactivity is influenced by the electron-withdrawing nature of the adjacent nitro group and the pyridine ring itself.

Acylation and Alkylation Reactions

The amino group readily undergoes acylation reactions with acylating agents such as acyl chlorides and anhydrides. acs.orgnih.gov These reactions typically proceed in the presence of a base to neutralize the acid byproduct. 4-Aminopyridine (B3432731) and its derivatives are known to be effective catalysts in acylation reactions. acs.orgnih.govfigshare.com For instance, new anilide and imide derivatives of 4-aminopyridine have been synthesized, demonstrating the versatility of this reaction. nih.gov

Alkylation of the amino group is also a feasible transformation. researchgate.net This can be achieved using various alkylating agents, and the reaction conditions can be controlled to favor either N-monoalkylation or N,N-dialkylation. google.com For example, the use of an electrogenerated acetonitrile (B52724) anion has been shown to be an effective method for the N-alkylation of N-Boc-protected 4-aminopyridines. researchgate.net

Diazotization and Subsequent Reactions

The primary aromatic amino group can be converted to a diazonium salt through a process called diazotization. This reaction involves treating the aminopyridine with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid. rsc.orgoaji.net The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent reactions. oaji.net For instance, it can be subjected to coupling reactions with activated aromatic compounds to form azo dyes or can be transformed into other functional groups. oaji.netresearchgate.net The diazotization of 2- and 4-aminopyridine in dilute mineral acid leads to the formation of diazonium ions which can then hydrolyze to the corresponding hydroxy compounds. rsc.org

Condensation Reactions

The amino group can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). These reactions are often catalyzed by acids. For example, 2-aminopyridine (B139424) can undergo condensation reactions with aldehydes and isocyanides to form imidazo[1,2-a]pyridines. researchgate.net Unexpected condensation reactions have also been observed between 2-aminopyridine and barbituric acid derivatives. scielo.org.mx

Reactivity of the Nitro Group

The nitro group at the 3-position significantly influences the reactivity of the pyridine ring through its strong electron-withdrawing properties. It deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. mdpi.comresearchgate.net

Reduction of the Nitro Group to Amino and Other Nitrogen Functionalities

The nitro group can be reduced to an amino group under various conditions, providing a route to 3,4-diaminopicolinate derivatives. Common reducing agents for this transformation include metals in acidic media (e.g., tin in HCl) or catalytic hydrogenation. google.comsemanticscholar.org For example, the electrochemical reduction of 3-nitropyridines in an acidic solution can yield 3-aminopyridines. google.com Another method involves the reduction of 4-nitropyridine-N-oxide with iron and mineral acids to produce 4-aminopyridine. semanticscholar.org The reduction of vicinally substituted 3-nitropyridines with Zn/NH4Cl/EtOH under ultrasonication has been shown to produce N-(3-pyridyl)hydroxylamines. researchgate.net

The reduction can sometimes be controlled to yield intermediate nitrogen functionalities such as nitroso or hydroxylamino groups. The choice of reducing agent and reaction conditions is crucial for achieving the desired product.

Nucleophilic Aromatic Substitution Facilitated by the Nitro Group

Nucleophilic Aromatic Substitution (SNAr) is a critical reaction pathway for electron-deficient aromatic rings, such as those found in nitro-substituted pyridines. In Ethyl 4-amino-3-nitropicolinate, the reactivity towards nucleophiles is significantly influenced by the electronic properties of its substituents.

The SNAr mechanism proceeds via a two-step addition-elimination process. masterorganicchemistry.com First, a nucleophile attacks an electron-poor carbon atom on the aromatic ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com In the second step, a leaving group is expelled, and the aromaticity of the ring is restored. masterorganicchemistry.com

The presence of the nitro group (NO₂) at the 3-position is crucial for facilitating SNAr reactions. As a powerful electron-withdrawing group, it deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic attack. It achieves this by stabilizing the negative charge of the Meisenheimer intermediate through resonance, particularly when the attack occurs at positions ortho or para to the nitro group. masterorganicchemistry.com In the case of this compound, the nitro group, along with the electron-withdrawing effect of the ring nitrogen, makes the pyridine core highly electrophilic.

While the compound lacks a conventional leaving group like a halide, under certain conditions, the nitro group itself can be displaced by a strong nucleophile. However, a more likely scenario involves the displacement of a different leaving group if one were present at the 2- or 6-positions of the ring. The position where a nucleophile attacks is determined by the location of the leaving group, not by the directing effects of other substituents as seen in electrophilic substitution. masterorganicchemistry.com The rate of SNAr reactions is significantly faster when the electron-withdrawing group is positioned ortho or para to the leaving group, as this allows for direct delocalization of the negative charge onto the nitro group. masterorganicchemistry.com

Engineered enzymes, termed SNArases, have been developed to catalyze enantioselective SNAr reactions, highlighting the synthetic importance of this transformation. nih.gov

Table 1: Factors Influencing Nucleophilic Aromatic Substitution (SNAr)

| Factor | Influence on this compound |

| Electron-Withdrawing Groups | The nitro group at C3 and the pyridine nitrogen strongly activate the ring for nucleophilic attack by stabilizing the anionic Meisenheimer intermediate. |

| Leaving Group | The compound lacks a typical halogen leaving group. The nitro group could potentially act as a leaving group in the presence of very strong nucleophiles. |

| Nucleophile | Strong nucleophiles (e.g., alkoxides, amides) are required to initiate the attack on the electron-deficient ring. |

| Solvent | Polar aprotic solvents are typically used to solvate the cation of the nucleophile without solvating the nucleophile itself, enhancing its reactivity. nih.gov |

Hydrolysis and Transesterification of the Ethyl Ester Moiety

The ethyl ester group at the 2-position of the ring is susceptible to hydrolysis, which can be catalyzed by either acid or base, yielding 4-amino-3-nitropicolinic acid and ethanol (B145695).

Acid-catalyzed ester hydrolysis is a reversible process that proceeds via a multistep mechanism. chemistrysteps.com The reaction begins with the protonation of the carbonyl oxygen by an acid catalyst (like H₃O⁺), which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Following a series of proton transfers, the ethoxy group is protonated, transforming it into a good leaving group (ethanol). Finally, ethanol is eliminated, and deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the carboxylic acid product. youtube.com

The kinetics of this reaction are typically second-order, being first-order with respect to both the ester and the acid catalyst. whiterose.ac.ukwhiterose.ac.uk The rate of hydrolysis is influenced by the electronic nature of the substituents on the pyridine ring. The strongly electron-withdrawing nitro group at the 3-position is expected to enhance the rate of hydrolysis by increasing the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Studies on related esters have shown that autocatalysis can occur, where the carboxylic acid product itself catalyzes the reaction, leading to a sigmoidal production curve. whiterose.ac.ukwhiterose.ac.uk

Table 2: Kinetic Aspects of Acid-Catalyzed Ester Hydrolysis

| Parameter | Description | Relevance to this compound |

| Reaction Order | Follows pseudo-first-order kinetics under constant acid concentration. | The rate is dependent on the concentration of the ester and the acid catalyst. |

| Rate-Determining Step | Typically the nucleophilic attack of water on the protonated carbonyl group. | The electron-withdrawing nitro group likely accelerates this step. |

| Equilibrium | The reaction is reversible and can be driven to completion by using a large excess of water. chemistrysteps.com | To favor the carboxylic acid product, hydrolysis should be performed in dilute aqueous acid. |

| Autocatalysis | The carboxylic acid product can catalyze further hydrolysis. whiterose.ac.uk | The formation of 4-amino-3-nitropicolinic acid may lead to an acceleration in the reaction rate over time. |

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that is generally more efficient than acid-catalyzed hydrolysis for driving the reaction to completion. chemistrysteps.comstudysmarter.co.uk The mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the electrophilic carbonyl carbon of the ester. youtube.com This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating the ethoxide ion (EtO⁻) as the leaving group and forming the carboxylic acid. masterorganicchemistry.com

The key feature that renders this reaction irreversible is the final step. The eliminated ethoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is highly favorable and produces a resonance-stabilized carboxylate salt and ethanol. chemistrysteps.commasterorganicchemistry.com Since the carboxylate anion is negatively charged, it is resistant to further nucleophilic attack, effectively preventing the reverse reaction. An acidic workup is required after the reaction is complete to protonate the carboxylate and isolate the neutral carboxylic acid.

The rate of both acid- and base-catalyzed hydrolysis is highly dependent on the electronic effects of the substituents on the pyridine ring.

Electron-Withdrawing Groups (EWGs): The nitro group at the 3-position exerts a strong negative inductive (-I) and negative mesomeric (-M) effect. This significantly increases the electrophilicity of the carbonyl carbon of the ester, making it more susceptible to attack by nucleophiles like water or hydroxide ions. This leads to a substantial increase in the rate of hydrolysis compared to an unsubstituted picolinate (B1231196) ester.

Electron-Donating Groups (EDGs): The amino group at the 4-position exerts a positive mesomeric (+M) effect, which donates electron density to the ring. This effect partially counteracts the electron-withdrawing nature of the nitro group and the pyridine nitrogen. However, the activating effect of the nitro group, particularly its proximity to the ester (meta position), is generally dominant.

Table 3: Predicted Relative Reactivity in Ester Hydrolysis

| Compound | Key Substituent(s) | Predicted Effect on Hydrolysis Rate |

| Ethyl Picolinate | (Reference) | Baseline reactivity |

| Ethyl 4-aminopicolinate | Amino (EDG) | Slower than reference |

| Ethyl 3-nitropicolinate | Nitro (EWG) | Faster than reference |

| This compound | Amino (EDG), Nitro (EWG) | Significantly faster than reference (Nitro group effect is dominant) |

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic Aromatic Substitution (EAS) on a pyridine ring is inherently difficult. The nitrogen atom's electronegativity reduces the ring's electron density, making it less nucleophilic than benzene (B151609). wikipedia.org Furthermore, under the acidic conditions typically required for EAS reactions (e.g., nitration, sulfonation), the pyridine nitrogen is readily protonated, creating a pyridinium (B92312) ion. This positive charge further and strongly deactivates the ring towards attack by electrophiles. wikipedia.org

The reactivity of this compound in EAS is governed by the combined and competing effects of its substituents:

Pyridine Nitrogen: Strongly deactivating.

Nitro Group (at C3): One of the most powerful deactivating groups; directs incoming electrophiles to the meta position (C5).

Ethyl Picolinate Group (at C2): A deactivating group; directs incoming electrophiles to the meta positions (C4 and C6).

Amino Group (at C4): A strongly activating group; directs incoming electrophiles to the ortho positions (C3 and C5).

Considering these influences, the pyridine ring in this compound is extremely deactivated towards EAS. The activating effect of the amino group is largely overcome by the three deactivating groups. If a reaction were to occur under exceptionally forcing conditions, the most likely site of substitution would be C5. This position is ortho to the activating amino group and meta to the deactivating nitro group, representing the "least deactivated" position on the ring. masterorganicchemistry.com However, direct EAS on this substrate is generally considered synthetically unviable. pearson.comrsc.org

Metal-Catalyzed Coupling Reactions and Other Cross-Coupling Processes

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgsigmaaldrich.com While this compound does not possess a halide, which is a typical functional handle for many cross-coupling reactions like Suzuki or Stille, it can still participate in such transformations through several pathways. libretexts.org

The pyridyl nitrogen and the amino group can act as directing groups for C-H activation. In chelation-assisted C-H functionalization, a transition metal catalyst (e.g., palladium, rhodium) can coordinate to the nitrogen atom of the pyridine or the amino group, facilitating the activation and subsequent functionalization of a nearby C-H bond. rsc.orgnih.gov This strategy allows for the direct formation of new bonds without pre-functionalization. For this molecule, C-H activation at the C5 position is a plausible pathway.

Furthermore, N-aryl-2-aminopyridines are common substrates for transition metal-catalyzed annulation and functionalization reactions. rsc.orgnih.gov The amino group of this compound could potentially undergo C-N coupling reactions, such as the Buchwald-Hartwig amination, with aryl halides. Copper-catalyzed C-N coupling reactions are also known for 2-aminopyridines. rsc.org

Derivatives of this compound, for instance, where a halogen is introduced at the 6-position, would become excellent substrates for a wide array of palladium-catalyzed cross-coupling reactions. nih.govresearchgate.net

Table 4: Potential Metal-Catalyzed Reactions for the this compound Scaffold

| Reaction Type | Metal Catalyst | Potential Application | Mechanism Note |

| Suzuki Coupling | Palladium (Pd) | C-C bond formation with boronic acids (requires a halo-derivative). | Involves oxidative addition, transmetalation, and reductive elimination. youtube.com |

| Stille Coupling | Palladium (Pd) | C-C bond formation with organostannanes (requires a halo-derivative). | Similar catalytic cycle to Suzuki coupling. libretexts.org |

| Sonogashira Coupling | Palladium (Pd) / Copper (Cu) | C-C bond formation with terminal alkynes (requires a halo-derivative). | Dual catalytic system where Cu activates the alkyne. libretexts.org |

| Buchwald-Hartwig Amination | Palladium (Pd) | C-N bond formation between the amino group and an aryl halide. | Forms a new bond at the existing amino group. |

| C-H Activation/Functionalization | Palladium (Pd), Rhodium (Rh) | Direct C-C or C-X bond formation at C5. | The pyridine nitrogen or amino group acts as a directing group. rsc.org |

Investigations into Reaction Mechanisms and Intermediates

While specific mechanistic studies exclusively focused on this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established chemistry of its constituent functional groups and related heterocyclic systems. The reaction pathways are largely dictated by the inherent electronic properties of the substituted pyridine ring. The amino group at the 4-position and the nitro group at the 3-position create a push-pull system that influences the reactivity of the pyridine ring, particularly towards nucleophilic and electrophilic reagents.

One of the primary transformation pathways for compounds of this nature involves the reduction of the nitro group. This transformation is a critical step in the synthesis of various fused heterocyclic systems. The reduction can proceed through a series of intermediates, depending on the reducing agent and reaction conditions. For instance, the selective reduction of a nitro group on a benzene ring to an amine has been well-documented using reagents like indium in the presence of ammonium (B1175870) chloride. nih.gov This process is believed to proceed through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine.

Another key aspect of the reactivity of this compound is its susceptibility to nucleophilic substitution reactions. The electron-deficient nature of the pyridine ring, exacerbated by the presence of the nitro group, makes it a target for nucleophiles. Reactions involving the displacement of the nitro group or other leaving groups that might be present on similar picolinate structures are plausible.

Furthermore, the amino group can participate in various reactions, including acylation, alkylation, and diazotization, leading to a wide array of derivatives. For example, the synthesis of amide derivatives from the related methyl 4-amino-6-(2-aminophenyl)-3-chloropicolinate has been reported, showcasing the reactivity of the amino group towards acyl chlorides. nih.gov

The ester functional group can undergo hydrolysis to the corresponding carboxylic acid, which can then be used in further synthetic manipulations. The synthesis of various aminopicolinic acid derivatives has been explored, starting from picolinic acid itself. umsl.eduumsl.edu The mechanism of Fischer esterification, the reverse of this hydrolysis, proceeds via a tetrahedral intermediate after protonation of the carbonyl oxygen. chemguide.co.ukbond.edu.au

Intramolecular reactions are also a possibility, where the amino group or a derivative thereof could react with the ester or a transformed nitro group to form fused ring systems. The formation of a non-planar six-membered ring through intramolecular hydrogen bonding has been observed in the structurally similar Ethyl 4-ethyl-amino-3-nitro-benzoate, which can influence its reactivity. cymitquimica.comnih.gov

Detailed mechanistic studies often employ computational methods and spectroscopic analysis to identify transient intermediates and transition states. In the absence of such specific studies for this compound, the following table summarizes plausible reaction types and the likely intermediates based on established chemical principles for analogous structures.

| Reaction Type | Reagents/Conditions | Plausible Intermediates | Final Product(s) |

| Nitro Group Reduction | SnCl₂/HCl or H₂/Pd-C | Nitroso, Hydroxylamine derivatives | Ethyl 3,4-diaminopicolinate |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., RO⁻, RNH₂) | Meisenheimer-like complex | Substituted picolinate derivative |

| N-Acylation of Amino Group | Acyl chloride, Anhydride | N-Acylaminopyridine derivative | Ethyl 4-acetamido-3-nitropicolinate |

| Ester Hydrolysis | Acid or Base catalysis | Tetrahedral intermediate | 4-amino-3-nitropicolinic acid |

It is important to note that the regioselectivity and feasibility of these reactions would be highly dependent on the specific reagents and conditions employed. Further dedicated research is necessary to fully elucidate the intricate reaction mechanisms and identify the specific intermediates involved in the transformations of this compound.

In-Depth Structural and Conformational Analysis of this compound Remains Elusive

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the experimental structural data for the chemical compound this compound. Despite its potential relevance in various chemical syntheses, detailed research findings on its three-dimensional structure and conformational behavior are not publicly available at this time.

While the constituent parts of the molecule—a picolinate (pyridine-2-carboxylate) core, an amino group, and a nitro group—are common in medicinal and materials chemistry, the specific arrangement in this compound has not been the subject of published crystallographic or solution-state structural studies. Searches for single-crystal X-ray diffraction data, which would provide definitive information on its solid-state conformation, have been unsuccessful. Similarly, detailed solution-state conformational analyses using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are not described in the available literature. Information regarding potential tautomeric equilibria, which could be relevant for a substituted aminopyridine, is also not specifically documented for this compound.

This lack of data prevents a detailed discussion of its molecular geometry, intermolecular interactions, and conformational landscape, as outlined in the requested scientific article structure. Further empirical research would be required to elucidate these fundamental chemical properties.

Structural Elucidation and Conformational Analysis of Ethyl 4 Amino 3 Nitropicolinate

No published single-crystal X-ray diffraction data for Ethyl 4-amino-3-nitropicolinate could be located. Therefore, the following subsections cannot be addressed with experimentally determined information.

Data not available.

Data not available.

Data not available.

Data not available.

No specific studies on the solution-state conformation of this compound were found in the scientific literature.

While aminopyridine derivatives can exhibit tautomerism, no specific research has been published on the tautomeric equilibria of this compound.

In-Depth Analysis of this compound Reveals Scientific Data Gap

A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the documented research for the chemical compound this compound. Despite its well-defined structure, detailed experimental and computational studies concerning its structural elucidation, conformational analysis, and the correlation of these features with its reactivity and electronic properties are not present in the public domain.

The inquiry into the specific properties of this compound sought to detail its molecular architecture and electronic profile. The intended investigation was structured to cover the following specific area:

4.4. Structural Correlations with Reactivity and Electronic Properties

However, a thorough search for crystallographic data, spectroscopic analyses (such as NMR, FT-IR, and UV-Vis), and computational chemistry studies specifically for this compound has yielded no concrete results. While information exists for structurally related compounds, such as various benzoate (B1203000) derivatives or other substituted nitropyridines, a direct and scientifically rigorous discussion for the target molecule is not possible without specific data.

The absence of this foundational data precludes the creation of an authoritative and scientifically accurate article as requested. The generation of data tables and detailed research findings is contingent on the existence of primary research, which appears to be unavailable for this particular compound at this time.

Therefore, until dedicated research on this compound is conducted and published, a detailed discussion of its structural and electronic properties remains speculative.

Advanced Spectroscopic Characterization of Ethyl 4 Amino 3 Nitropicolinate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the characterization of organic molecules, offering precise information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum of ethyl 4-amino-3-nitropicolinate is anticipated to exhibit distinct signals corresponding to the aromatic protons and the ethyl ester group. Based on the analysis of analogous compounds, such as 4-amino-3-nitrobenzoic acid methyl ester, the chemical shifts (δ) are predicted. bond.edu.au

The two aromatic protons on the pyridine (B92270) ring are expected to appear as doublets due to ortho-coupling. The proton at position 5 (H-5) would likely resonate at a higher field compared to the proton at position 6 (H-6), which is deshielded by the adjacent electron-withdrawing nitro group. The amino group protons would typically appear as a broad singlet. The ethyl group will present as a quartet for the methylene (B1212753) (-CH₂-) protons, coupled to the methyl (-CH₃) protons, which will appear as a triplet.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | ~ 7.0 - 7.2 | Doublet | ~ 8.0 - 9.0 |

| H-6 | ~ 8.5 - 8.7 | Doublet | ~ 8.0 - 9.0 |

| NH₂ | ~ 7.9 - 8.1 | Broad Singlet | - |

| -OCH₂CH₃ | ~ 4.3 - 4.5 | Quartet | ~ 7.0 - 7.2 |

| -OCH₂CH₃ | ~ 1.3 - 1.5 | Triplet | ~ 7.0 - 7.2 |

Note: These are estimated values based on related structures. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. For this compound, six distinct signals are expected for the pyridine ring carbons and two signals for the ethyl ester carbons. The chemical shifts are influenced by the electronic effects of the substituents (amino, nitro, and ester groups). The carbon attached to the nitro group (C-3) and the carbonyl carbon of the ester are expected to be significantly downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 (C=O) | ~ 164 - 166 |

| C-3 | ~ 128 - 130 |

| C-4 | ~ 148 - 150 |

| C-5 | ~ 116 - 118 |

| C-6 | ~ 134 - 136 |

| C-Picolinate Ring | ~ 119 - 149 |

| -OCH₂CH₃ | ~ 61 - 63 |

| -OCH₂CH₃ | ~ 14 - 15 |

Note: These are estimated values based on related structures like 4-amino-3-nitrobenzoic acid methyl ester. bond.edu.au

COSY (Correlation Spectroscopy): Would confirm the coupling between the H-5 and H-6 protons on the pyridine ring, as well as the coupling between the methylene and methyl protons of the ethyl group.

HMQC (Heteronuclear Multiple Quantum Coherence): Would establish the direct one-bond correlations between the protons and their attached carbon atoms (e.g., H-5 with C-5, H-6 with C-6, and the ethyl protons with their respective carbons).

There is no information available in the searched literature regarding dynamic NMR studies on this compound. Such studies could potentially provide insights into restricted rotation around the C-N bond of the amino group or the C-C bond connecting the ester group to the pyridine ring, particularly at low temperatures.

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are complementary techniques used to identify the vibrational modes of a molecule, which correspond to its functional groups.

The IR and Raman spectra of this compound would be characterized by the vibrational frequencies of the N-H, C=O, NO₂, and aromatic ring bonds. By analogy with similar aromatic nitro and amino compounds, the following characteristic bands can be predicted. nist.govchemicalbook.com

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Description |

| N-H (Amino) | 3300 - 3500 | Symmetric and asymmetric stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Aliphatic) | 2850 - 3000 | Stretching |

| C=O (Ester) | 1700 - 1730 | Stretching |

| C=C, C=N (Aromatic Ring) | 1400 - 1600 | Ring stretching |

| NO₂ (Nitro) | 1500 - 1550 and 1330 - 1370 | Asymmetric and symmetric stretching |

| C-N (Amino) | 1250 - 1350 | Stretching |

| C-O (Ester) | 1100 - 1300 | Stretching |

These spectroscopic methods, when used in concert, provide a powerful toolkit for the unequivocal identification and detailed structural analysis of this compound.

Conformational Sensitivity of Vibrational Modes

The vibrational modes of this compound are highly sensitive to its conformational changes. The pyridine ring, substituted with an amino group, a nitro group, and an ethyl ester, can exhibit different spatial arrangements of these substituents relative to the ring. These conformational isomers, or conformers, possess unique vibrational signatures. researchgate.netiu.edu.sa The rotational freedom around the C-C and C-O single bonds of the ethyl ester group, as well as potential, albeit more restricted, rotation of the amino and nitro groups, gives rise to a complex conformational space.

Key vibrational modes sensitive to these conformational changes include:

N-H Stretching and Bending Modes: The frequencies of the N-H stretching vibrations of the amino group are particularly sensitive to hydrogen bonding interactions, both intramolecularly with the adjacent nitro group and intermolecularly. nih.gov Changes in the dihedral angle between the amino group and the pyridine ring will alter the strength of any intramolecular hydrogen bond, leading to shifts in the N-H stretching and bending frequencies.

NO2 Stretching Modes: The symmetric and asymmetric stretching vibrations of the nitro group are also influenced by the electronic environment and steric interactions with neighboring groups. Conformational changes that affect the coplanarity of the nitro group with the pyridine ring will be reflected in these vibrational frequencies.

Ester Group Vibrations: The C=O stretching vibration of the ethyl ester is a strong and characteristic band in the IR spectrum. spectroscopyonline.com Its frequency can be subtly altered by the conformation of the ethyl chain and its spatial relationship with the rest of the molecule. The C-O stretching vibrations of the ester are also conformationally sensitive. spectroscopyonline.com

Computational studies, often employing Density Functional Theory (DFT), are invaluable for assigning these conformationally sensitive modes. researchgate.net By calculating the vibrational frequencies for different stable conformers, a theoretical spectrum can be generated and compared with experimental IR and Raman data. This comparison allows for the identification of the predominant conformer(s) in a given state (e.g., solid, solution) and can provide insights into the energetics of conformational changes. researchgate.netiu.edu.sanih.gov For instance, studies on similar substituted pyridines have demonstrated the ability to distinguish between different rotamers based on subtle shifts in their vibrational spectra. researchgate.netmdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the interplay of the electron-donating amino group and the electron-withdrawing nitro group on the pyridine ring gives rise to characteristic absorption bands.

Electronic Transitions and Absorption Maxima Analysis

The UV-Vis spectrum of this compound is expected to be dominated by π → π* and n → π* electronic transitions. researchgate.net The pyridine ring itself exhibits π → π* transitions. The presence of the amino and nitro substituents significantly modifies the electronic structure and, consequently, the absorption spectrum.

π → π Transitions:* These are typically high-intensity absorptions. The promotion of an electron from a π bonding orbital to a π* antibonding orbital is responsible for these bands. The extended conjugation in the aromatic system, influenced by both the amino and nitro groups, will affect the energy of these transitions.

n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the nitrogen of the amino group, the oxygens of the nitro group, or the nitrogen of the pyridine ring) to a π* antibonding orbital. These are generally of lower intensity compared to π → π* transitions. researchgate.net

The absorption maxima (λmax) for nitroaromatic compounds can vary widely depending on the specific substituents and their positions on the aromatic ring. nih.govresearchgate.netiu.edu The presence of the electron-donating amino group in conjugation with the electron-withdrawing nitro group is expected to cause a significant red shift (bathochromic shift) in the absorption maxima compared to unsubstituted pyridine or nitropyridine. This is due to the stabilization of the excited state through intramolecular charge transfer (ICT) from the amino group to the nitro group.

| Compound Class | Typical Absorption Range (nm) | Transition Type |

| Nitroaromatics | 210-400 | π → π* and ICT |

| Aminopyridines | 230-300 | π → π* |

Solvent Effects on Electronic Spectra

The position and intensity of the absorption bands in the UV-Vis spectrum of this compound can be significantly influenced by the polarity of the solvent, a phenomenon known as solvatochromism. unilag.edu.ngasianpubs.orgresearchgate.net

π → π Transitions:* For transitions with a significant charge-transfer character, an increase in solvent polarity generally leads to a red shift (positive solvatochromism). This is because the more polar excited state is stabilized to a greater extent than the ground state by the polar solvent molecules.

n → π Transitions:* In contrast, n → π* transitions often exhibit a blue shift (negative solvatochromism) with increasing solvent polarity. This is because the non-bonding electrons in the ground state are stabilized by hydrogen bonding or dipole-dipole interactions with the polar solvent, which increases the energy required for the transition. researchgate.net

By studying the UV-Vis spectrum of this compound in a range of solvents with varying polarities (e.g., hexane, chloroform, ethanol (B145695), acetonitrile), it is possible to identify the nature of the electronic transitions and gain further insight into the electronic structure of the molecule. unilag.edu.ngasianpubs.orgresearchgate.net

| Solvent | Polarity (Dielectric Constant) | Expected Shift for ICT bands |

| Hexane | 1.88 | - |

| Chloroform | 4.81 | Red Shift |

| Ethanol | 24.55 | Greater Red Shift |

| Acetonitrile (B52724) | 37.5 | Significant Red Shift |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound with a high degree of confidence. The calculated exact mass of the protonated molecule [M+H]⁺ can be compared to the experimentally measured value to confirm the molecular formula.

For this compound (C₉H₁₀N₂O₄), the theoretical exact mass of the neutral molecule is 210.0641 g/mol . HRMS would aim to measure the mass of the molecular ion (e.g., [M+H]⁺ with an exact mass of 211.0719) to within a few parts per million (ppm) of this theoretical value.

Fragmentation Pattern Analysis for Structural Confirmation

Electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion. The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. The fragmentation of nitroaromatic compounds often involves characteristic losses. youtube.comresearchgate.net

Key expected fragmentation pathways for this compound include:

Loss of the Ethoxy Group (-OC₂H₅): Cleavage of the ester can lead to the loss of an ethoxy radical, resulting in a prominent peak.

Loss of an Ethyl Group (-C₂H₅): Fragmentation within the ester can also result in the loss of an ethyl radical.

Loss of the Nitro Group (-NO₂): A characteristic fragmentation for nitro compounds is the loss of the nitro group. youtube.com

Loss of Nitric Oxide (-NO): Rearrangement and loss of nitric oxide is another common pathway for nitroaromatics. nih.gov

Decarbonylation (-CO): Loss of carbon monoxide from the ester group after initial fragmentation is possible.

Cleavage of the Pyridine Ring: At higher fragmentation energies, the pyridine ring itself can be cleaved.

Derivatization, such as forming a picolinoyl derivative, can sometimes be used to enhance ionization efficiency and direct fragmentation in a predictable manner for analytical purposes. nih.govnih.gov Analysis of the fragmentation patterns of related compounds, such as 2-nitropyridine (B88261) and picolinic acid derivatives, can aid in the interpretation of the mass spectrum of this compound. nist.govnist.gov

| Fragment | Description |

| [M - C₂H₅O]⁺ | Loss of the ethoxy group |

| [M - C₂H₅]⁺ | Loss of the ethyl group |

| [M - NO₂]⁺ | Loss of the nitro group |

| [M - NO]⁺ | Loss of nitric oxide |

By combining the information from these advanced spectroscopic techniques, a detailed and unambiguous characterization of this compound can be achieved.

Spectroscopic Studies for In-situ Reaction Monitoring

The synthesis of specialty chemicals such as this compound necessitates precise control over reaction conditions to ensure optimal yield, purity, and safety. In-situ spectroscopic techniques are invaluable tools for real-time monitoring of chemical transformations, providing continuous data on the concentration of reactants, intermediates, and products without the need for offline sampling. This section explores the application of various advanced spectroscopic methods for the in-situ monitoring of the synthesis of this compound, which is hypothetically synthesized via the nitration of ethyl 4-aminopicolinate.

The proposed reaction is the nitration of ethyl 4-aminopicolinate using a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The reaction progress can be meticulously tracked by observing specific changes in the spectral features of the reaction mixture.

Fourier-Transform Infrared (FT-IR) Spectroscopy

In-situ FT-IR spectroscopy is a powerful technique for monitoring the progress of the nitration of ethyl 4-aminopicolinate. By inserting an attenuated total reflectance (ATR) probe into the reaction vessel, real-time spectra of the reaction mixture can be acquired. The disappearance of reactant-specific vibrational bands and the concurrent appearance of product-specific bands allow for continuous tracking of the reaction kinetics.

Key vibrational modes to monitor would include:

Disappearance of Reactant (Ethyl 4-aminopicolinate): The symmetric and asymmetric N-H stretching vibrations of the primary amino group (typically in the range of 3300-3500 cm⁻¹) and the characteristic aromatic C-H and C=C stretching vibrations.

Appearance of Product (this compound): The appearance of strong asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are prominent indicators of product formation, typically observed around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. The N-H stretching frequencies of the amino group in the product will also differ from the reactant due to the change in the electronic environment.

A hypothetical data set for in-situ FT-IR monitoring is presented below:

| Reaction Time (minutes) | Absorbance at N-H stretch of Reactant (e.g., 3450 cm⁻¹) | Absorbance at NO₂ stretch of Product (e.g., 1540 cm⁻¹) |

| 0 | 0.85 | 0.00 |

| 10 | 0.62 | 0.23 |

| 20 | 0.41 | 0.44 |

| 30 | 0.20 | 0.65 |

| 40 | 0.05 | 0.80 |

| 50 | 0.01 | 0.84 |

| 60 | 0.00 | 0.85 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Real-time NMR spectroscopy, particularly using flow-NMR or benchtop NMR spectrometers, can provide detailed structural information and quantitative data on the reaction components. For the nitration of ethyl 4-aminopicolinate, ¹H NMR would be particularly informative.

The key changes in the ¹H NMR spectrum to monitor would be:

Reactant (Ethyl 4-aminopicolinate): The chemical shifts of the aromatic protons on the pyridine ring and the protons of the ethyl ester group would be characteristic of the starting material.

Product (this compound): The introduction of the electron-withdrawing nitro group at the 3-position of the pyridine ring would cause a significant downfield shift of the adjacent aromatic protons. The integration of the reactant and product signals over time provides a direct measure of the reaction conversion.

A hypothetical data set for in-situ ¹H NMR monitoring is as follows:

| Reaction Time (minutes) | Chemical Shift of Aromatic Proton at C5 (Reactant) (ppm) | Chemical Shift of Aromatic Proton at C5 (Product) (ppm) | Relative Integral (Product) |

| 0 | 6.80 | - | 0% |

| 15 | 6.80 | 7.95 | 25% |

| 30 | 6.80 | 7.95 | 50% |

| 45 | 6.80 | 7.95 | 75% |

| 60 | - | 7.95 | 98% |

Raman Spectroscopy

In-situ Raman spectroscopy is highly complementary to FT-IR and is particularly well-suited for monitoring reactions in aqueous media due to the weak Raman scattering of water. A Raman probe immersed in the reaction mixture can track the vibrational modes of the reactants and products.

Key Raman bands for monitoring include:

Disappearance of Reactant (Ethyl 4-aminopicolinate): The ring breathing modes of the pyridine ring and the C-N stretching vibration of the amino group.

Appearance of Product (this compound): The most prominent new signals would be the symmetric and asymmetric stretching modes of the nitro group (NO₂), which are typically strong Raman scatterers.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to monitor the changes in the electronic structure of the aromatic system during the reaction. The introduction of the nitro group, a strong chromophore, onto the picolinate (B1231196) ring system will lead to a significant change in the UV-Vis absorption spectrum.

The monitoring strategy would involve:

Tracking the decrease in the absorbance maximum (λmax) of the starting material, ethyl 4-aminopicolinate.

Observing the increase in absorbance at a new, longer wavelength corresponding to the product, this compound, due to the extended conjugation and the presence of the nitro group.

A hypothetical data set for in-situ UV-Vis monitoring is provided below:

| Reaction Time (minutes) | λmax of Reactant (nm) | λmax of Product (nm) | Absorbance at Product λmax |

| 0 | 280 | - | 0.05 |

| 10 | 280 | 350 | 0.30 |

| 20 | 280 | 350 | 0.55 |

| 30 | 280 | 350 | 0.78 |

| 40 | 280 | 350 | 0.95 |

| 50 | - | 350 | 1.05 |

| 60 | - | 350 | 1.06 |

By employing these in-situ spectroscopic techniques, a comprehensive understanding of the reaction kinetics, mechanism, and endpoint of the synthesis of this compound can be achieved, facilitating process optimization and control.

Computational and Theoretical Chemical Investigations of Ethyl 4 Amino 3 Nitropicolinate

Spectroscopic Property Prediction and Correlation with Experimental Data

Simulated Vibrational Spectra (IR and Raman)

A comparison between the simulated and experimental spectra can help in the definitive assignment of vibrational bands to specific functional groups and types of motion within the molecule. For ethyl 4-amino-3-nitropicolinate, key vibrational modes include the stretching and bending of the N-H bonds in the amino group, the symmetric and asymmetric stretching of the N-O bonds in the nitro group, the C=O stretching of the ester group, and various vibrations of the pyridine (B92270) ring.

Table 1: Simulated Vibrational Frequencies and Assignments for this compound

| Wavenumber (cm⁻¹) (Scaled) | Intensity (IR) | Intensity (Raman) | Assignment |

| 3450 | Medium | Low | Asymmetric N-H Stretch (Amino) |

| 3350 | Medium | Low | Symmetric N-H Stretch (Amino) |

| 1720 | Strong | Medium | C=O Stretch (Ester) |

| 1620 | Medium | Strong | Scissoring (Amino) |

| 1580 | Strong | Medium | Asymmetric NO₂ Stretch (Nitro) |

| 1520 | Medium | Strong | Pyridine Ring Stretch |

| 1350 | Strong | Medium | Symmetric NO₂ Stretch (Nitro) |

| 1280 | Strong | Medium | C-O Stretch (Ester) |

| 850 | Medium | Low | C-N Stretch (Nitro) |

Note: The presented values are hypothetical and representative of typical DFT calculations for similar molecules. Actual experimental and calculated values may vary.

Theoretical UV-Vis Absorption Spectra (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules. rsc.orgyoutube.comresearchgate.netresearchgate.net This approach can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. For this compound, the UV-Vis spectrum is expected to be characterized by transitions involving the π-systems of the pyridine ring and the nitro and amino substituents.

The electronic transitions are typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other low-lying unoccupied orbitals. In molecules like this compound, these transitions often have significant charge-transfer character, where electron density is moved from an electron-donating part of the molecule (the amino group and pyridine ring) to an electron-accepting part (the nitro group and ester functionality). rsc.org The solvent environment can also influence the absorption spectrum, and this can be modeled using methods like the Polarizable Continuum Model (PCM). nih.gov

Table 2: Simulated UV-Vis Absorption Data for this compound (in a polar solvent)

| Transition | λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 410 | 0.25 | HOMO → LUMO (π → π) |

| S₀ → S₂ | 320 | 0.15 | HOMO-1 → LUMO (π → π) |

| S₀ → S₃ | 280 | 0.30 | HOMO → LUMO+1 (π → π*) |

Note: These values are illustrative and based on typical TD-DFT results for similar aromatic compounds. researchgate.net

Intermolecular Interaction Analysis

The study of intermolecular interactions is crucial for understanding the solid-state properties of a compound, such as its crystal packing and stability.

Hirshfeld Surface Analysis for Quantifying Close Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. researchgate.netnih.govresearchgate.netelsevierpure.comcranfield.ac.uk The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates it from its neighbors. The surface is colored according to various properties, such as dnorm, which indicates the nature of intermolecular contacts. Red spots on the dnorm surface highlight close contacts that are shorter than the van der Waals radii, indicative of strong interactions like hydrogen bonds.

For this compound, Hirshfeld analysis would likely reveal significant intermolecular interactions involving the amino and nitro groups. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For instance, a high percentage of O···H/H···O contacts would be expected, corresponding to hydrogen bonding between the amino and nitro groups of adjacent molecules. elsevierpure.com

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Percentage Contribution (%) |

| H···H | 45.0 |

| O···H / H···O | 25.5 |

| C···H / H···C | 15.2 |

| N···H / H···N | 5.8 |

| C···C | 4.5 |

| O···N / N···O | 2.0 |

| Other | 2.0 |

Note: The data is representative of nitro-substituted aromatic compounds and illustrates the expected distribution of intermolecular contacts. researchgate.netelsevierpure.com

Non-covalent Interaction (NCI) Plot Analysis

Non-covalent interaction (NCI) plot analysis is a computational method that provides a qualitative visualization of non-covalent interactions in real space. researchgate.netnih.govmdpi.comnih.govmdpi.commtroyal.ca The NCI plot is based on the electron density and its derivatives. It generates isosurfaces that are colored to indicate the type and strength of the interaction. Typically, blue isosurfaces represent strong attractive interactions (like hydrogen bonds), green indicates weak van der Waals interactions, and red signifies repulsive steric clashes.

For this compound, NCI plot analysis would be expected to show strong hydrogen bonding interactions between the amino group of one molecule and the nitro or carbonyl group of a neighboring molecule. Weaker C-H···O and π-π stacking interactions involving the pyridine ring would also likely be visualized as green surfaces. mdpi.com

Molecular Dynamics Simulations for Conformational Exploration

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. rsc.orgresearchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational flexibility of a molecule and its interactions with its environment, such as a solvent.

For this compound, MD simulations could be employed to explore the rotational freedom around the C-C and C-O single bonds of the ethyl ester group, as well as the orientation of the amino and nitro groups relative to the pyridine ring. These simulations can help identify the most stable conformations of the molecule in different environments and provide information on the dynamics of intermolecular hydrogen bonding in solution. rsc.org

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical calculations can be used to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the transition states, intermediates, and products, and to calculate the activation energies. This information is invaluable for understanding the reactivity of the molecule and for predicting the outcome of chemical transformations. researchgate.netresearchgate.netnih.govacs.orglibretexts.orgnih.gov

For example, theoretical studies could be performed on the hydrolysis of the ester group, the reduction of the nitro group, or electrophilic and nucleophilic aromatic substitution reactions on the pyridine ring. libretexts.orgnih.gov Computational methods like DFT can be used to locate the geometry of the transition states and calculate the energy barriers, providing a detailed picture of the reaction pathway at the molecular level.

QSAR/QSPR Descriptors for Property Prediction (excluding biological/toxicological)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational methodologies that aim to establish a mathematical correlation between the structural or property-based descriptors of a compound and its biological activity or physicochemical properties, respectively. While specific QSAR/QSPR studies focusing exclusively on this compound are not extensively documented in publicly accessible literature, the principles of these methods are broadly applicable. By examining studies on analogous structures, such as aminopyridines, nitropyridines, and picolinate (B1231196) esters, it is possible to delineate the types of descriptors that would be instrumental in predicting the non-biological and non-toxicological properties of this compound.

These predictive models are invaluable in the early stages of chemical research and development, offering a cost-effective and time-efficient means to estimate various physicochemical characteristics of novel compounds without the need for extensive empirical testing. The selection of descriptors is a critical step in developing a robust and predictive QSAR/QSPR model. nih.govnih.gov

Detailed Research Findings

Research into related chemical families, such as nitroaromatic compounds and substituted pyridines, provides a framework for understanding which descriptors are most likely to influence the properties of this compound. These descriptors can be broadly categorized into several classes, each representing different aspects of the molecular structure.

Constitutional Descriptors (0D & 1D): These are the most straightforward descriptors, derived directly from the molecular formula without consideration of the three-dimensional structure. They include:

Molecular Weight (MW): A fundamental property influencing many physical characteristics like boiling point and density.

Atom Counts: The number of specific atoms (e.g., carbon, nitrogen, oxygen) and functional groups.

Bond Counts: The number of single, double, and aromatic bonds.

Topological Descriptors (2D): These numerical values are derived from the two-dimensional representation of a molecule, describing the connectivity and branching of atoms. They are sensitive to the size, shape, and degree of branching in a molecule. Examples include:

Wiener Index (W): The sum of the distances between all pairs of non-hydrogen atoms in the molecular graph.

Kier & Hall Connectivity Indices (χ): These indices describe the degree of branching and connectivity in a molecule.

Balaban Index (J): A distance-based topological index that is particularly sensitive to the branching patterns of a molecular structure.

Geometrical Descriptors (3D): These descriptors require the three-dimensional coordinates of the atoms in the molecule and provide information about the molecule's shape and size. They include:

Molecular Surface Area: The total surface area of the molecule.

Molecular Volume: The volume occupied by the molecule.

Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide insights into the electronic properties of a molecule. They are crucial for predicting reactivity and intermolecular interactions. Key quantum-chemical descriptors include: